

# Spectroscopic Characterization of 2-Hydroxyheptanal: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxyheptanal

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This technical guide provides an in-depth overview of the spectroscopic characterization of **2-Hydroxyheptanal**, a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. Understanding the spectral properties of this alpha-hydroxy aldehyde is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This document outlines the key spectroscopic data and provides detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Core Spectroscopic Data

The structural confirmation of **2-Hydroxyheptanal** relies on a combination of spectroscopic techniques. While experimental data for all techniques is not readily available in the public domain, this guide compiles the known data and supplements it with predicted values to provide a comprehensive analytical profile.

Table 1: General Properties of **2-Hydroxyheptanal**

Property	Value	Source
IUPAC Name	2-hydroxyheptanal	PubChem[1]
CAS Number	17046-02-5	ChemicalBook[2]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	130.18 g/mol	PubChem[1]
Appearance	Predicted: Colorless to pale yellow liquid	-

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule. An experimental <sup>13</sup>C NMR spectrum for **2-Hydroxyheptanal** has been reported.[3][4]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Hydroxyheptanal**

Carbon Atom	Chemical Shift (δ) in ppm	Solvent
C=O (Aldehyde)	~205	CDCl <sub>3</sub> [3][4]
CH-OH	~70	CDCl <sub>3</sub> [3][4]
-CH <sub>2</sub> - (adjacent to CH-OH)	~35	CDCl <sub>3</sub> [3][4]
-CH <sub>2</sub> - (alkyl chain)	~31	CDCl <sub>3</sub> [3][4]
-CH <sub>2</sub> - (alkyl chain)	~25	CDCl <sub>3</sub> [3][4]
-CH <sub>2</sub> - (alkyl chain)	~22	CDCl <sub>3</sub> [3][4]
-CH <sub>3</sub>	~14	CDCl <sub>3</sub> [3][4]

Note: The exact chemical shifts for the alkyl chain carbons can vary slightly.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. As experimental data is not readily available, predicted chemical shifts and multiplicities are provided below.

Table 3: Predicted <sup>1</sup>H NMR Spectroscopic Data for **2-Hydroxyheptanal**

Proton(s)	Predicted Chemical Shift (δ) in ppm	Predicted Multiplicity	Coupling Constant (J) in Hz
-CHO	9.5 - 9.7	Doublet	~2-3
-CH(OH)-	4.0 - 4.2	Multiplet	-
-OH	Broad singlet	-	-
-CH <sub>2</sub> - (adjacent to CH-OH)	1.4 - 1.6	Multiplet	~7
-(CH <sub>2</sub> ) <sub>3</sub> - (alkyl chain)	1.2 - 1.4	Multiplet	~7
-CH <sub>3</sub>	0.8 - 0.9	Triplet	~7

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Bands for **2-Hydroxyheptanal**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, Broad
C-H stretch (aldehyde)	2820 - 2850 and 2720 - 2750	Medium (often two peaks)
C=O stretch (aldehyde)	1720 - 1740	Strong
C-O stretch (alcohol)	1050 - 1150	Medium to Strong
C-H bend (alkyl)	1350 - 1470	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Predicted Mass Spectrometry Data for **2-Hydroxyheptanal**

Ion	Predicted m/z	Interpretation
[M] <sup>+</sup>	130	Molecular Ion
[M-H <sub>2</sub> O] <sup>+</sup>	112	Loss of water
[M-C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>	59	Alpha-cleavage
[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>	71	Alkyl fragment
[CHO] <sup>+</sup>	29	Aldehyde fragment

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Materials:

- **2-Hydroxyheptanal** sample (5-20 mg)
- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% TMS (Tetramethylsilane)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation: Dissolve approximately 10 mg of **2-Hydroxyheptanal** in 0.6-0.7 mL of  $\text{CDCl}_3$  in a clean, dry vial.
- Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
- Mixing: Gently vortex the NMR tube to ensure a homogenous solution.
- Instrumentation:
  - Place the NMR tube into the spinner turbine and adjust the depth.
  - Insert the sample into the NMR spectrometer.
  - Lock onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width, acquisition time, and number of scans.
  - Acquire the  $^1\text{H}$  NMR spectrum.
  - Process the data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the TMS signal at 0.00 ppm.

- Integrate the peaks and determine the chemical shifts and coupling constants.
- $^{13}\text{C}$  NMR Acquisition:
  - Switch the spectrometer to the  $^{13}\text{C}$  nucleus frequency.
  - Set appropriate spectral parameters (e.g., proton decoupling, relaxation delay).
  - Acquire the  $^{13}\text{C}$  NMR spectrum. This may require a larger number of scans compared to  $^1\text{H}$  NMR.
  - Process the data and reference the spectrum to the  $\text{CDCl}_3$  triplet at 77.16 ppm.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Hydroxyheptanal**.

Materials:

- **2-Hydroxyheptanal** sample (1-2 drops)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or acetone for cleaning
- Kimwipes

Procedure:

- Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of **2-Hydroxyheptanal** directly onto the ATR crystal.
- Spectrum Acquisition:
  - Acquire the IR spectrum of the sample over the range of  $4000\text{--}400\text{ cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- Data Analysis:
  - The background spectrum is automatically subtracted by the instrument software.
  - Identify the characteristic absorption bands and their corresponding functional groups.
- Cleaning: Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol or acetone.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Hydroxyheptanal**.

Materials:

- **2-Hydroxyheptanal** sample
- A suitable volatile solvent (e.g., methanol, acetonitrile)
- Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS)

Procedure:

- Sample Preparation: Prepare a dilute solution of **2-Hydroxyheptanal** (e.g., 1 mg/mL) in a volatile solvent.
- GC-MS Analysis:
  - Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC-MS system.
  - The sample is vaporized and separated on the GC column.
  - The separated components enter the mass spectrometer.
- Ionization: In the ion source (EI), the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.

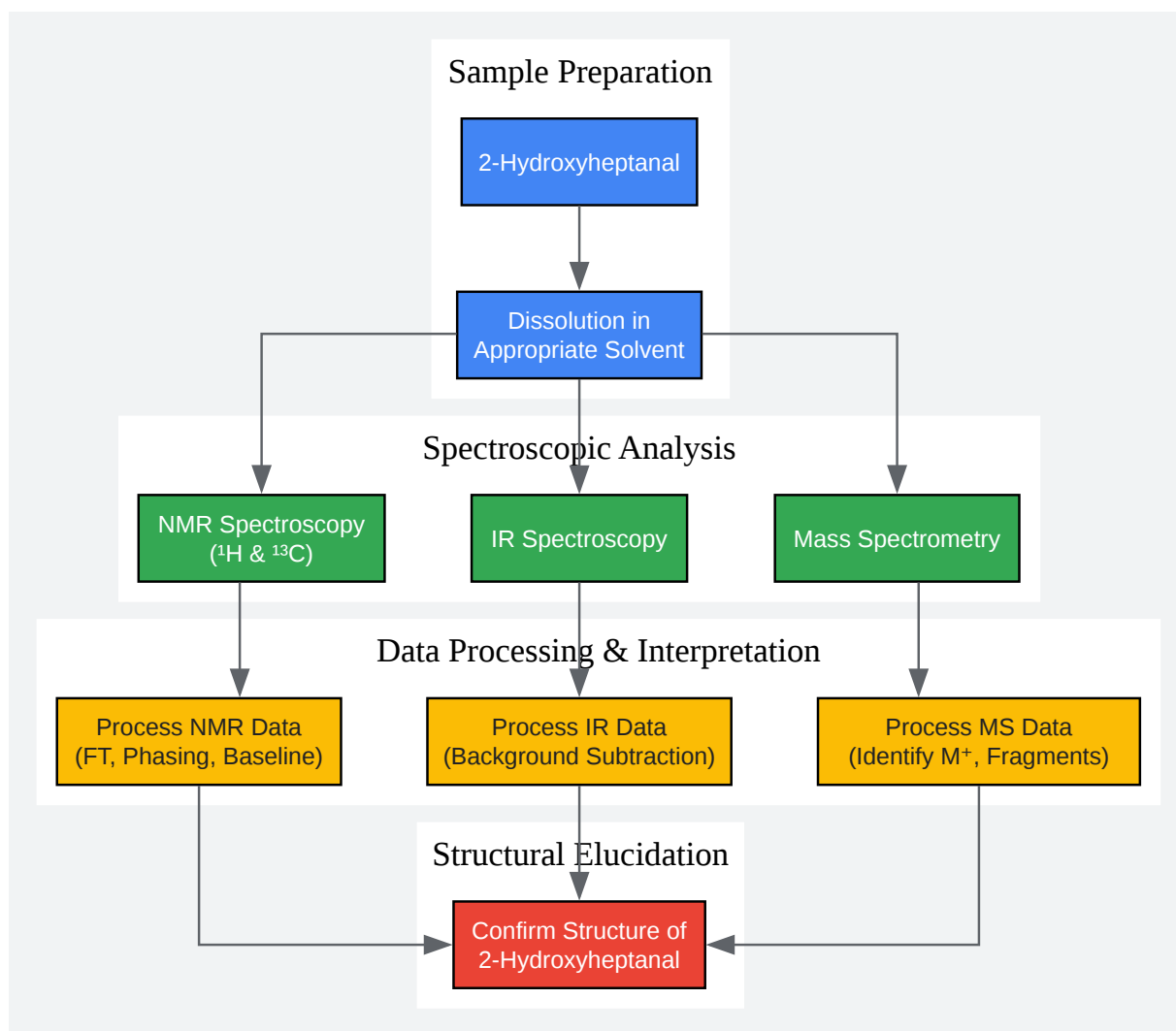
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific  $m/z$  value.
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$ ).
  - Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

## Visualizations

## Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a compound like **2-Hydroxyheptanal**.





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Caption: Workflow for the spectroscopic characterization of **2-Hydroxyheptanal**.

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## References

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